
Spectroscopic Profile of
Diphenyl(methyl)sulfonium Tetrafluoroborate: A

Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Diphenyl(methyl)sulfonium

Tetrafluoroborate

Cat. No.: B084959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Diphenyl(methyl)sulfonium Tetrafluoroborate (C₁₃H₁₃BF₄S). The information presented

herein is essential for the characterization and analysis of this compound in research and

development settings. While experimentally obtained spectra are not publicly available, this

document compiles predicted data based on the analysis of analogous compounds and

general spectroscopic principles.

Chemical Structure and Properties
Chemical Name: Diphenyl(methyl)sulfonium tetrafluoroborate

CAS Number: 10504-60-6[1]

Molecular Formula: C₁₃H₁₃BF₄S[1][2]

Molecular Weight: 288.11 g/mol

Appearance: White to light yellow powder or crystals.[2]

Melting Point: 66-70 °C[1]
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Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for

Diphenyl(methyl)sulfonium Tetrafluoroborate. These predictions are derived from the

analysis of similar sulfonium salts and aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.3 - 3.5 Singlet 3H S-CH₃

~7.6 - 7.9 Multiplet 10H
Aromatic Protons

(C₆H₅)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~25 - 30 S-CH₃

~125 - 135 Aromatic Carbons (C₆H₅)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~1600 - 1450 Medium to Strong Aromatic C=C Bending

~1100 - 1000 Strong, Broad B-F Stretch (from BF₄⁻)

~750 - 700 Strong
Aromatic C-H Out-of-Plane

Bending
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Mass Spectrometry (MS)
The mass spectrum would primarily show the fragmentation of the Diphenyl(methyl)sulfonium

cation.

Table 4: Predicted Mass Spectrum Data (for the Cation [C₁₃H₁₃S]⁺)

m/z Predicted Fragment

201 [M]⁺ (Diphenyl(methyl)sulfonium cation)

186 [M - CH₃]⁺ (Diphenylsulfide radical cation)

109 [C₆H₅S]⁺ (Thiophenolate cation)

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Diphenyl(methyl)sulfonium
Tetrafluoroborate in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in

an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H).

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
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Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid

sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400

cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer, typically using a

direct insertion probe for solids or after dissolving in a suitable solvent for techniques like

electrospray ionization (ESI).

Ionization: Ionize the sample using an appropriate method (e.g., Electron Impact (EI) or ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which

is a plot of ion intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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